A-1331852 is a selective, orally bioavailable, small-molecule inhibitor of the BCL-XL protein. [] BCL-XL is an anti-apoptotic protein belonging to the BCL-2 family, which plays a crucial role in regulating apoptosis, a form of programmed cell death. A-1331852 functions as a BH3 mimetic, mimicking the action of pro-apoptotic BCL-2 family members to induce apoptosis in cells that rely on BCL-XL for survival. This compound is primarily used in pre-clinical research to explore BCL-XL's role in various cellular processes and evaluate its potential as a therapeutic target in different diseases, particularly cancer.
A-1331852 is a first-in-class, orally active inhibitor of B-cell lymphoma-extra large protein (BCL-XL), a member of the BCL-2 family of proteins. This compound has been developed to selectively induce apoptosis in BCL-XL-dependent tumor cells, making it a promising candidate in cancer therapy, particularly for solid tumors. The discovery and optimization of A-1331852 were driven by structure-based drug design, focusing on improving oral bioavailability while maintaining potency and selectivity compared to its predecessor, A-1155463 .
The synthesis of A-1331852 involved several strategic modifications to the A-1155463 scaffold. Key steps included:
The synthetic pathway utilized standard organic chemistry techniques, including:
A-1331852 features a complex molecular structure characterized by:
Key structural data include:
The structural modifications aimed at optimizing pharmacokinetic properties while ensuring robust interactions with the target protein .
A-1331852 primarily functions through its ability to inhibit BCL-XL, leading to apoptosis in cancer cells. Notable chemical reactions include:
The compound's mechanism involves competitive inhibition where A-1331852 competes with pro-apoptotic proteins for binding sites on BCL-XL. This interaction prevents BCL-XL from sequestering pro-apoptotic factors, thereby promoting cell death in cancerous cells .
A-1331852 induces apoptosis through several key processes:
Experimental data show that A-1331852 effectively induces apoptosis in various cancer cell lines at nanomolar concentrations, demonstrating its potency as a therapeutic agent .
A-1331852 exhibits several notable physical properties:
Chemical stability studies indicate that A-1331852 maintains integrity under physiological conditions (pH 7.4) for extended periods, reducing concerns regarding hydrolysis or degradation during administration .
A-1331852 has significant potential applications in scientific research and clinical settings:
Future clinical trials are expected to further elucidate its efficacy and safety profile in human subjects, paving the way for new treatment paradigms in oncology .
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3